molecular formula C8H15N3OS B15300357 4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol

4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol

Katalognummer: B15300357
Molekulargewicht: 201.29 g/mol
InChI-Schlüssel: AHKJJLZWYXKLMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethoxyethyl and ethyl groups in the structure enhances its solubility and potential interactions with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethoxyethyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: It is used in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.

Wirkmechanismus

The mechanism of action of 4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the ethoxyethyl and ethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Ethoxyethyl)-1,2,4-triazole-3-thiol
  • 5-Ethyl-1,2,4-triazole-3-thiol
  • 4-(2-Methoxyethyl)-5-ethyl-1,2,4-triazole-3-thiol

Uniqueness

4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol is unique due to the presence of both ethoxyethyl and ethyl groups, which enhance its solubility and potential biological activity. The combination of these functional groups with the triazole ring provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C8H15N3OS

Molekulargewicht

201.29 g/mol

IUPAC-Name

4-(2-ethoxyethyl)-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3OS/c1-3-7-9-10-8(13)11(7)5-6-12-4-2/h3-6H2,1-2H3,(H,10,13)

InChI-Schlüssel

AHKJJLZWYXKLMO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NNC(=S)N1CCOCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.